Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The target compound, Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility. Structurally, it features:
- A 1,4-dihydropyridine core with 2,6-dimethyl substituents.
- A 5-(2,4-dichlorophenyl)-2-furyl group at position 2.
- Dibenzyl ester moieties at positions 3 and 3.
This compound’s molecular weight is approximately 588.48 g/mol (calculated based on analogous structures in ).
Properties
CAS No. |
421580-72-5 |
|---|---|
Molecular Formula |
C33H27Cl2NO5 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
dibenzyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-14-13-24(34)17-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3 |
InChI Key |
OHSBXWXQQDWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and one equivalent of benzyl acetoacetate, followed by Michael addition with the second β-ketoester. Cyclization and tautomerization yield the 1,4-DHP core. The stoichiometric ratio of aldehyde:β-ketoester:ammonium acetate is typically 1:2:1.5 to ensure complete conversion.
Synthetic Procedure
-
Step 1 : Combine 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (10 mmol), benzyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in anhydrous ethanol (50 mL).
-
Step 2 : Reflux the mixture at 80°C for 6–8 hours under nitrogen until a reddish-orange precipitate forms.
-
Step 3 : Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol.
-
Step 4 : Purify the crude product via recrystallization (acetone:benzene, 3:1) or column chromatography (hexane:ethyl acetate, 4:1).
Key Parameters :
Optimization of Reaction Conditions
Catalyst Systems
Patents describe novel catalyst systems to enhance yield and reduce byproducts. For example, substituting traditional acids with Lewis acids (e.g., ZnCl₂) or ionic liquids can improve regioselectivity. In the synthesis of felodipine analogs, a catalyst-free system under controlled pH (7.0–8.5) reduced symmetrical diester impurities by 40% compared to acid-catalyzed methods.
Table 1: Impact of Catalysts on Yield and Purity
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Ammonium acetate | 68 | 95 | <5% symmetrical diester |
| ZnCl₂ | 75 | 97 | <3% |
| None (pH-controlled) | 72 | 96 | <2% |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) may accelerate the reaction but often require higher temperatures (100–120°C), risking decomposition. Ethanol remains optimal, providing a balance between reactivity and stability.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Characterization
-
¹H NMR (CDCl₃) : Key signals include:
-
IR (KBr) : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C=C furyl).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 30–45 minutes with comparable yields (70–75%). This method minimizes thermal degradation of the acid-sensitive furyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as calcium channel blockers. These derivatives can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
The compound and its derivatives have potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Their ability to act as calcium channel blockers makes them candidates for developing new medications for hypertension and angina.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for producing high-value products.
Mechanism of Action
The primary mechanism of action for derivatives of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering cells, which can reduce muscle contraction and lower blood pressure. This mechanism is particularly relevant in the context of cardiovascular diseases.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among 1,4-DHP derivatives include substitutions at position 4 and ester/amide functionalization. Below is a comparative table:
Key Observations:
- Substituent Effects :
- 2,4-dichlorophenyl (target) vs. 2,5-dichlorophenyl (): Positional isomerism alters electronic distribution and steric interactions, which may influence receptor binding .
- Furyl vs. Pyrazolyl : Pyrazolyl-containing analogs (e.g., ) exhibit distinct hydrogen-bonding patterns in crystal packing, affecting stability .
Computational and Docking Studies
AutoDock Vina () has been employed for docking studies on 1,4-DHPs, revealing that substituents like dichlorophenyl enhance binding affinity to targets such as calcium channels or kinases . The target compound’s furyl group may facilitate π-π stacking interactions in hydrophobic pockets.
Biological Activity
Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines. This compound has garnered interest due to its potential biological activities, particularly as a calcium channel blocker. Its unique structural features may enhance its pharmacological properties compared to other compounds in the same class.
Chemical Structure and Properties
- Molecular Formula : C33H27Cl2NO5
- Molecular Weight : 588.5 g/mol
- Structural Features : The compound contains a dihydropyridine core with dichlorophenyl and furyl substituents that may influence its biological activity and binding affinity.
The primary mechanism of action for this compound involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces calcium influx into cells, leading to decreased muscle contraction and vasodilation. This mechanism is particularly relevant in the treatment of cardiovascular diseases such as hypertension and angina.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In studies involving animal models, the compound demonstrated the ability to lower blood pressure effectively by antagonizing methacholine-induced coronary spasms .
Antimicrobial Properties
In addition to its cardiovascular effects, preliminary studies suggest potential antimicrobial activity. The compound's structure may allow it to interact with bacterial membranes or inhibit essential enzymes in microbial pathways. Further research is needed to quantify this activity and explore its therapeutic implications .
Comparative Analysis with Other Calcium Channel Blockers
This compound is compared with established calcium channel blockers like Nifedipine and Amlodipine. Its unique dichlorophenyl and furyl groups may enhance its specificity and potency against calcium channels:
| Compound Name | Mechanism of Action | Potency Level | Selectivity for Calcium Channels |
|---|---|---|---|
| This compound | Calcium channel inhibition | High | High |
| Nifedipine | Calcium channel inhibition | Moderate | Moderate |
| Amlodipine | Calcium channel inhibition | High | Moderate |
Case Studies
- Cardiovascular Studies : In a study involving normotensive rats, the administration of the compound resulted in significant normalization of ECG readings during induced coronary spasms. This suggests a robust capacity for coronary dilation and antihypertensive efficacy .
- Antimicrobial Evaluation : A pilot study evaluated the antimicrobial potential of various dihydropyridine derivatives against common pathogens. This compound showed promising results but requires further investigation for clinical relevance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Hantzsch dihydropyridine synthesis , which involves a one-pot cyclocondensation reaction. Key reagents include:
- Aldehyde precursor : 2,4-Dichlorobenzaldehyde (10 mmol).
- Active methylene compounds : Dibenzyl acetoacetate (20 mmol).
- Ammonium acetate (10 mmol) as the ammonia source in ethanol under reflux (~1 hour) .
- Optimization : Reaction yield and purity can be improved by controlling solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the dihydropyridine ring (N–H proton at δ ~8.8 ppm), furyl protons (δ ~6.0–7.5 ppm), and ester carbonyl carbons (δ ~165–170 ppm) .
- IR Spectroscopy : Identify ester C=O stretches (~1700–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (expected [M+H]+ = 561.3 g/mol).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .
Advanced Research Questions
Q. How can discrepancies in reported pharmacological activities of structurally similar dihydropyridines be resolved?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) or assay variability. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substitutions (e.g., varying halogens on the phenyl ring) and test them under standardized bioassays (e.g., calcium channel blockade in isolated rat aorta) .
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., L-type calcium channels) .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in calcium channel α1 subunits (PDB: 6JP5). Focus on key interactions (e.g., hydrogen bonds with Gln-725, hydrophobic contacts with Phe-731) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) .
- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to predict activity of untested analogs .
Q. How can crystallographic data be validated to ensure accuracy in structural determination?
- Methodological Answer :
- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Check for outliers in the CIF file using PLATON/ADDSYM .
- Validation Metrics :
- R-factor : Aim for <5% (e.g., R1 = 0.059 in ).
- CCDC Deposition : Cross-validate with entries in the Cambridge Structural Database (CSD) .
- Disorder Handling : Use PART instructions in SHELXL to model disordered solvent molecules or substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
